Adaptaquin

概要

説明

準備方法

アダプタキンは、ヒドロキシキノリン骨格の形成を含む一連の化学反応によって合成されます。 合成経路は通常、4-クロロフェニルアミンと3-ヒドロキシピリジン-2-カルボン酸を反応させて中間体を生成し、その後環化して最終生成物を生成します 。 反応条件には、ジメチルスルホキシド(DMSO)などの溶媒と、環化プロセスを促進する触媒の使用が含まれることが多いです .

化学反応の分析

アダプタキンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます 。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、アダプタキンの酸化は、キノリン誘導体の生成につながる可能性があり、還元はアミン誘導体を生成する可能性があります .

科学研究アプリケーション

アダプタキンは、幅広い科学研究アプリケーションを持っています。 化学では、HIF-PHD2の阻害を研究するためのモデル化合物として使用されています 。 生物学では、アダプタキンは、神経細胞を酸化ストレスおよびグルタミン酸誘導性細胞死から保護することが示されています 。 医学では、アダプタキンは、虚血性脳卒中やパーキンソン病などの疾患における潜在的な治療効果について調査されています 。 さらに、アダプタキンは、神経保護薬の開発や、酸化ストレス関連疾患の治療において工業的な用途があります .

科学的研究の応用

Parkinson's Disease

Adaptaquin has shown significant promise in models of Parkinson's disease (PD). Research indicates that it can suppress the induction of pro-death proteins such as Trib3, which depletes neuronal survival proteins like Parkin. In vitro studies using neuronal PC12 cells demonstrated that this compound preserved Parkin levels and provided neuroprotection against neurotoxic agents like 6-hydroxydopamine and 1-methyl-4-phenylpyridinium. In vivo studies further confirmed that systemic administration of this compound enhanced the survival of dopaminergic neurons in animal models of PD, suggesting its potential as a therapeutic agent for this disease .

Hemorrhagic Stroke

In models of hemorrhagic stroke, this compound has been shown to improve functional outcomes. The compound was effective in enhancing neuronal survival and reducing damage following intracerebral hemorrhage. Studies reported that this compound treatment led to significant neuroprotective effects, likely due to its ability to modulate hypoxic responses and reduce oxidative stress .

Comparative Efficacy

Recent investigations have compared the efficacy of this compound with other HIF-PHD inhibitors. For instance, an improved analog of this compound demonstrated 2-3 times greater potency than its predecessor and significantly outperformed other compounds like roxadustat in stabilizing HIF target genes . This highlights the potential for structural optimization to enhance therapeutic effects.

In Vitro Studies

- Cell Culture Models : In PC12 cells treated with neurotoxins, this compound was administered at concentrations ranging from 0.1 μM to 5 μM. Results indicated a dose-dependent preservation of neuronal morphology and function.

- Neuronal Survival : In cultures exposed to toxic conditions, this compound effectively reduced apoptosis markers while maintaining mitochondrial function .

In Vivo Studies

- Animal Models : Mice subjected to neurotoxic lesions received intraperitoneal injections of this compound (30 mg/kg). The treatment resulted in enhanced survival rates of dopaminergic neurons and improved motor functions assessed through behavioral tests .

- Stroke Models : Rodent studies demonstrated that this compound significantly mitigated neurological deficits following induced hemorrhagic stroke, supporting its role in acute neuroprotection .

Summary Table of Applications

| Application Area | Mechanism | Model Type | Key Findings |

|---|---|---|---|

| Parkinson's Disease | Inhibition of ATF4/CHOP pathway | In vitro & In vivo | Preserved Parkin levels; enhanced neuron survival |

| Hemorrhagic Stroke | Modulation of hypoxic response | In vivo | Improved functional outcomes post-stroke |

| Neuroprotection | Stabilization of HIF-1α/2α | Cell culture | Reduced oxidative stress; maintained mitochondrial function |

作用機序

アダプタキンは、低酸素誘導因子(HIF)経路の調節において重要な役割を果たす酵素であるHIF-PHD2を阻害することにより効果を発揮します 。 HIF-PHD2を阻害することにより、アダプタキンはHIF-1αを安定化させ、HIF依存性遺伝子発現の活性化につながります 。 これは、血管新生、赤血球産生、代謝再編成を促進する遺伝子など、細胞の低酸素への適応に関与する遺伝子のアップレギュレーションをもたらします 。 アダプタキンの分子標的は、HIF-PHD2の活性部位であり、そこで鉄に結合してHIF-1αのヒドロキシル化を阻害します .

類似化合物の比較

アダプタキンは、分岐鎖状のオキシキノリン構造により、神経保護効果が強化されているため、HIF-PHD2阻害剤の中で独特です 。 類似の化合物には、ロキサダスタットとバダダスタットがあり、これらもHIF-PHD阻害剤ですが、化学構造と特定の活性は異なります 。 これらの化合物と比較して、アダプタキンは、HIF標的遺伝子をより効率的に誘導し、酸化ストレスに対するより大きな保護を提供することが示されています .

類似化合物との比較

Adaptaquin is unique among HIF-PHD2 inhibitors due to its branched-tail oxyquinoline structure, which provides enhanced neuroprotective effects . Similar compounds include roxadustat and vadadustat, which are also HIF-PHD inhibitors but differ in their chemical structures and specific activities . Compared to these compounds, this compound has been shown to induce HIF target genes more efficiently and provide greater protection against oxidative stress .

生物活性

Adaptaquin is a novel compound primarily recognized for its role as a hydroxylase inhibitor, specifically targeting hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs). This compound has garnered attention for its potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD) and conditions involving oxidative stress. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy in different models, and potential clinical applications.

This compound operates through several key mechanisms:

- Inhibition of HIF-PHDs : By inhibiting HIF-PHDs, this compound stabilizes HIF-1α, leading to the activation of genes that promote cell survival under hypoxic conditions. This stabilization helps in mitigating neuronal damage caused by oxidative stress and excitotoxicity .

- Reduction of Oxidative Stress : this compound has been shown to block glutamate-induced reactive oxygen species (ROS) production in neuronal cell lines (HT-22 cells), thereby protecting mitochondrial integrity and function . The compound preserves mitochondrial membrane potential and ATP production, which are critical for neuronal survival .

- Modulation of Pro-death Pathways : In cellular models, this compound inhibits the ATF4/CHOP-dependent pathway that leads to neuronal death. This pathway is often activated in response to stressors like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), both of which are used to model PD .

Neuroprotection in Parkinson's Disease Models

In a study examining the effects of this compound on PD, researchers used both cellular and animal models to assess its neuroprotective properties:

- Cellular Studies : Neuronal PC12 cells treated with 6-OHDA showed significant neuronal death; however, co-treatment with this compound preserved cell viability and morphology. The compound effectively suppressed the elevation of ATF4 and CHOP levels while maintaining Parkin expression, a protein crucial for neuronal survival .

- Animal Studies : In vivo experiments using mice demonstrated that systemic administration of this compound enhanced the survival of dopaminergic neurons in the substantia nigra and protected their projections to the striatum. Behavioral assessments indicated improved motor functions following this compound treatment compared to control groups .

Impact on Oxidative Stress and Inflammation

This compound's ability to mitigate oxidative stress was further validated in models of glutamate-induced neurotoxicity:

- Oxytosis Model : In HT-22 cells exposed to glutamate, post-treatment with this compound showed significant protection against cell death even when administered up to 10 hours after exposure. This indicates a robust therapeutic window for intervention during oxidative stress conditions .

- Inflammatory Response : The compound also appears to modulate inflammatory responses associated with neurodegeneration, although specific pathways remain to be fully elucidated .

Comparative Data Table

The following table summarizes key findings from studies assessing the biological activity of this compound:

Case Studies and Clinical Implications

While extensive preclinical data support the efficacy of this compound, its translation into clinical settings remains an area for future exploration. The compound's safety profile, attributed to its oxyquinoline backbone, suggests potential for human applications, particularly in treating neurodegenerative diseases characterized by oxidative stress and neuroinflammation.

特性

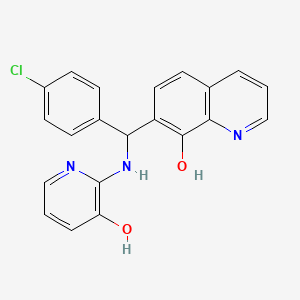

IUPAC Name |

7-[(4-chlorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYHNYRUBSYTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。